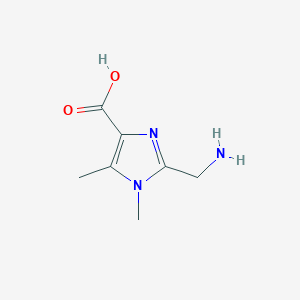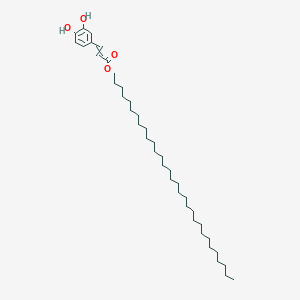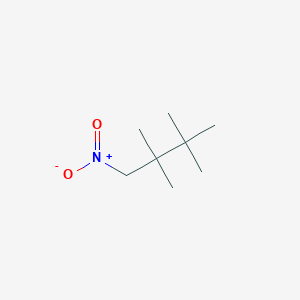
2,2,3,3-Tetramethyl-1-nitrobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetramethyl-1-nitrobutane is an organic compound with the molecular formula C8H17NO2 It is a nitroalkane derivative of tetramethylbutane, characterized by the presence of a nitro group (-NO2) attached to the carbon backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethyl-1-nitrobutane typically involves the nitration of 2,2,3,3-tetramethylbutane. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
[ \text{C}8\text{H}{18} + \text{HNO}_3 \rightarrow \text{C}8\text{H}{17}\text{NO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure better control over reaction parameters and yield. The use of advanced reactors and catalysts can further optimize the production efficiency and purity of the compound.
化学反応の分析
Types of Reactions
2,2,3,3-Tetramethyl-1-nitrobutane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes or nitroalkanes.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitroalkenes or nitroalkanes.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2,3,3-Tetramethyl-1-nitrobutane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2,3,3-Tetramethyl-1-nitrobutane involves its interaction with molecular targets through the nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules or catalysts. These interactions can modulate various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
2,2,3,3-Tetramethylbutane: A hydrocarbon with a similar carbon backbone but lacking the nitro group.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A compound with a similar tetramethyl structure but different functional groups.
Hexamethylethane: Another highly branched hydrocarbon with a similar molecular formula.
Uniqueness
2,2,3,3-Tetramethyl-1-nitrobutane is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential applications compared to its hydrocarbon counterparts. The nitro group allows for a wide range of chemical transformations and interactions, making this compound valuable in various research and industrial contexts.
特性
IUPAC Name |
2,2,3,3-tetramethyl-1-nitrobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(2,3)8(4,5)6-9(10)11/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBVGJNYDCWNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C)C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00798839 |
Source


|
| Record name | 2,2,3,3-Tetramethyl-1-nitrobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00798839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653577-95-8 |
Source


|
| Record name | 2,2,3,3-Tetramethyl-1-nitrobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00798839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)-](/img/structure/B12538960.png)
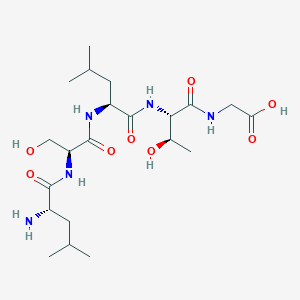
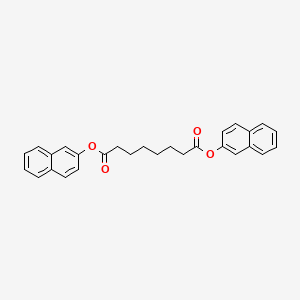
![N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine](/img/structure/B12538984.png)

![1,2-Benzenediamine, 4-[2,2'-bi-1H-benzimidazol]-5-yl-](/img/structure/B12539001.png)
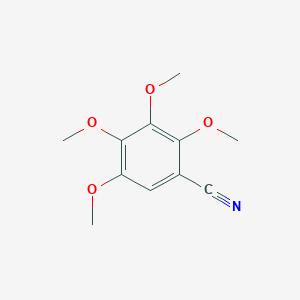
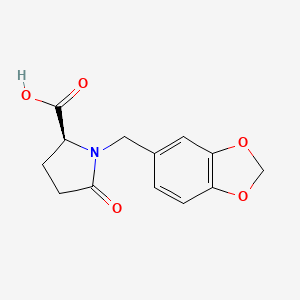
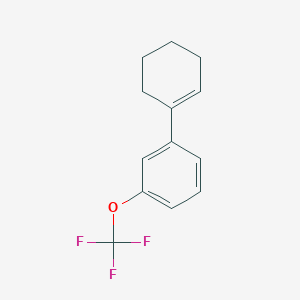
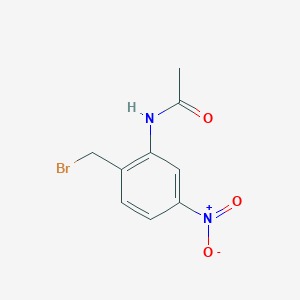
![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)

